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5'-O-(4,4'-Dimethoxytrityl)uridine - 81246-79-9

5'-O-(4,4'-Dimethoxytrityl)uridine

Catalog Number: EVT-1640702
CAS Number: 81246-79-9
Molecular Formula: C30H30N2O8
Molecular Weight: 546.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • Developing Novel Modifications: Exploring new modifications to the uridine ring or the DMTr group itself to enhance stability, improve pharmacokinetic properties, or introduce new functionalities for advanced applications. [, ]
  • Optimizing Synthesis Strategies: Developing more efficient and cost-effective methods for synthesizing 5′-O-(4,4′-Dimethoxytrityl)uridine and its derivatives, potentially employing green chemistry principles. [, , ]
  • Expanding Applications in Therapeutics: Further exploring the potential of modified oligonucleotides incorporating this building block for therapeutic interventions targeting various diseases, including cancer, genetic disorders, and viral infections. []
  • Investigating Structure-Activity Relationships: Gaining a deeper understanding of how specific modifications to 5′-O-(4,4′-Dimethoxytrityl)uridine within oligonucleotides influence their binding affinities, cellular uptake, and biological activity. [, ]

5'-O-(tert-butyldiphenylsilyl)uridine

Compound Description: 5'-O-(tert-butyldiphenylsilyl)uridine is a uridine derivative studied for its biological activity. Research has shown it exhibits antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. [] Additionally, it has shown pronounced activity against both adherent and suspension cancer cell lines. []

5’-O-(tert-butyldiphenylsilyl)cytidine

Compound Description: 5’-O-(tert-butyldiphenylsilyl)cytidine is a cytidine derivative investigated for its anticancer properties. Studies have demonstrated its significant activity against both adherent and suspension cancer cell lines. []

2',3'-O-bis(4,4'-Dimethoxytrityl)uridine 5'-(O-cyanoethyl N,N-diisopropyl phosphoramidite)

Compound Description: This compound is a synthetic precursor used to introduce a uridine residue at the 5'-end of a synthetic oligodeoxyribonucleotide. The incorporated uridine, linked via a 5'-5' phosphodiester bond, acts as an affinity handle for chromatographic separation on supports containing dihydroxyboryl substituents. []

2'-O-[6-[2-oxo(9,10-anthraquinon-2-yl)amino]hexyl]-5'-O-(4,4'-dimethoxytrityl)uridine 3'-[2-(cyanoethyl)bis(1-methylethyl)phosphoramidite]

Compound Description: This compound is a key building block for creating oligodeoxynucleotides (ODNs) with attached 9,10-anthraquinone (AQ) groups. The 4,4'-dimethoxytrityl group acts as a protecting group, while the phosphoramidite allows for incorporation into ODNs via standard synthesis. This specific structure with the AQ group enables the creation of electroactive ODNs, potentially useful as electrical sensors for DNA. []

Overview

5'-O-(4,4'-Dimethoxytrityl)uridine is a chemically modified nucleoside that plays a crucial role in the synthesis of oligonucleotides. This compound features a dimethoxytrityl protecting group at the 5' position of uridine, which is one of the four nucleoside components of ribonucleic acid (RNA). The dimethoxytrityl group serves to protect the hydroxyl functionality during chemical reactions, thus facilitating the synthesis of RNA and DNA strands.

Source

5'-O-(4,4'-Dimethoxytrityl)uridine can be synthesized from uridine through a series of chemical reactions involving protection strategies. This compound is commercially available from various chemical suppliers and is widely used in laboratory settings for nucleic acid synthesis.

Classification

This compound belongs to the class of modified nucleosides and is specifically categorized as a protected nucleoside due to the presence of the dimethoxytrityl group. It is utilized primarily in biochemistry and molecular biology for oligonucleotide synthesis.

Synthesis Analysis

Methods

The synthesis of 5'-O-(4,4'-Dimethoxytrityl)uridine typically involves the following steps:

  1. Protection: The 5'-hydroxyl group of uridine is protected using dimethoxytrityl chloride (DMT-Cl) in an anhydrous solvent such as dichloromethane.
  2. Base Catalysis: Pyridine is commonly used as a base to facilitate the reaction, promoting the formation of the DMT ether linkage.
  3. Purification: Following the reaction, the product is purified through column chromatography to isolate 5'-O-(4,4'-Dimethoxytrityl)uridine.

Technical Details

  • Reagents: Dimethoxytrityl chloride (DMT-Cl), uridine, pyridine, and anhydrous solvents like dichloromethane.
  • Conditions: The reaction mixture is typically stirred at room temperature for several hours before purification.
Molecular Structure Analysis

Structure

5'-O-(4,4'-Dimethoxytrityl)uridine consists of a uridine backbone with a dimethoxytrityl group attached at the 5' position. The molecular formula is C15H19N2O7, and it has a molecular weight of approximately 341.32 g/mol.

Data

  • Molecular Weight: 341.32 g/mol
  • Chemical Formula: C15H19N2O7
  • Structural Features: The compound features a ribose sugar, a nitrogenous base (uracil), and a protective dimethoxytrityl group.
Chemical Reactions Analysis

Reactions

5'-O-(4,4'-Dimethoxytrityl)uridine participates in several key chemical reactions:

  1. Detritylation: The removal of the DMT protecting group using acidic conditions (e.g., trichloroacetic acid).
  2. Coupling: The free hydroxyl group can react with phosphoramidite monomers to form phosphodiester bonds necessary for RNA synthesis.
  3. Oxidation: Phosphite triesters can be oxidized to stable phosphate triesters using iodine or other oxidizing agents.

Technical Details

  • Detritylation Conditions: Typically performed in dichloromethane with trichloroacetic acid.
  • Coupling Agents: Phosphoramidite monomers are used under conditions that favor phosphodiester bond formation.
Mechanism of Action

Process

The primary mechanism of action for 5'-O-(4,4'-Dimethoxytrityl)uridine involves its role as a protective group during nucleic acid synthesis. The DMT group protects the 5'-hydroxyl from premature reactions that could interfere with oligonucleotide assembly.

Data

Once incorporated into nucleic acids, the DMT group can be removed under acidic conditions, allowing uridine to participate in hydrogen bonding and base pairing essential for RNA functionality. This incorporation can influence stability and biological activity during transcription and translation processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dichloromethane and pyridine.

Chemical Properties

  • Stability: Stable under neutral conditions but sensitive to acidic environments where detritylation occurs.
  • Reactivity: Reacts readily with phosphoramidites for oligonucleotide synthesis.
Applications

5'-O-(4,4'-Dimethoxytrityl)uridine serves several important functions in scientific research:

  1. Oligonucleotide Synthesis: It is a key building block for synthesizing RNA and DNA strands in various molecular biology applications.
  2. Biochemical Research: Used in studies involving transcriptional regulation and RNA modification.
  3. Therapeutic Development: Potential applications in developing RNA-based therapeutics and diagnostics due to its role in facilitating precise nucleotide incorporation.
Synthesis and Modification Methodologies

Chemical Synthesis Strategies for 5'-O-DMT-Protected Nucleosides

The synthesis of 5'-O-(4,4'-dimethoxytrityl)uridine (5'-O-DMT-uridine) centers on regioselective protection of the 5'-hydroxyl group of uridine while suppressing unwanted side reactions. The dimethoxytrityl (DMT) group serves dual roles: it blocks the 5'-position during oligonucleotide assembly and provides a chromophore for real-time synthesis monitoring via trityl cation release (detectable at 495 nm). Key synthetic routes involve:

  • Acid-Catalyzed Tritylation: Treatment of uridine with 4,4'-dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine under inert atmosphere yields 5'-O-DMT-uridine. The reaction requires precise stoichiometry (1.05–1.2 eq. DMT-Cl) and temperature control (0–25°C) to minimize 3'-O-regioisomer formation [1].
  • Azide Reduction Pathways: Alternative routes start from 2'-azido-2'-deoxyuridine, where selective 5'-O-DMT protection precedes Staudinger reduction of the azide to generate 2'-amino intermediates for further functionalization [2].
  • Protection Group Compatibility: The pseudobenzylic alcohol of 5-hydroxymethyluridine derivatives necessitates orthogonal protection (e.g., acetyl groups) prior to DMT installation to prevent SN2 displacement during phosphoramidite synthesis [8].

Table 1: Key Protection Strategies in 5'-O-DMT-Uridine Synthesis

Protection GroupTarget PositionConditionsYield (%)Orthogonality
DMT5'-OHDMT-Cl/pyridine, 25°C, 12h70–85Acid-labile (3% TCA/DCM)
Acetyl5-CH₂OHAc₂O/TFA (cat.), rt, 30min>90Base-labile (NH₄OH)
BocImidazole (His)(Boc)₂O/DMF, 50°C, 4h80Acid-labile (TFA)
TBDMS2'/3'-OHTBDMSCl/AgNO₃, imidazole, rt60–75Fluoride-labile (TBAF)

Solid-Phase Phosphoramidite Chemistry in Oligonucleotide Assembly

5'-O-DMT-uridine derivatives serve as foundational building blocks in phosphoramidite-based oligonucleotide synthesis. The 3'-phosphoramidites enable chain elongation in the 3'→5' direction through iterative coupling cycles:

  • Deprotection: Acid-labile DMT removal (3% dichloroacetic acid in dichloromethane) liberates the 5'-OH for coupling.
  • Coupling: Activation by 5-ethylthio-1H-tetrazole (0.25 M) facilitates nucleophilic displacement of the diisopropylamino group on the phosphoramidite, forming a phosphite triester linkage (coupling efficiency: 98.5–99.5% per cycle) [7].
  • Capping: Unreacted 5'-OH sites are acetylated (acetic anhydride/N-methylimidazole) to prevent deletion sequences.
  • Oxidation: I₂/H₂O/pyridine converts phosphite to phosphate triesters.

Modified phosphoramidites like 5'-O-DMT-2'-O-methoxyethyluridine (MOE-U, CAS 163759-97-5) and 5'-O-DMT-2'-fluoro-uridine (CAS 146954-75-8) enhance nuclease resistance and binding affinity in therapeutic oligonucleotides [6] [9]. The 2-cyanoethyl group on phosphorus enables mild deprotection (e.g., 10% diethylamine in acetonitrile), preventing β-elimination side reactions.

Table 2: Modified Uridine Phosphoramidites for Oligonucleotide Synthesis

PhosphoramiditeCAS NumberMolecular WeightModification Purpose
5'-O-DMT-2'-O-Me-U(Bz)-CE phosphoramidite-864.92Enhanced duplex stability
5'-O-DMT-2'-O-MOE-U-CE phosphoramidite163759-97-5804.88Nuclease resistance, siRNA therapeutics
5'-O-DMT-2'-fluoro-2'-deoxyuridine-CE amidite146954-75-8748.78Antisense oligonucleotides

Regioselective Protection of Hydroxyl Groups in Ribose Moieties

Achieving site-specific modification of uridine demands orthogonal protection schemes to differentiate 2'-, 3'-, and 5'-hydroxyls:

  • 2'-O-Alkylation: 2'-OH alkylation (e.g., with 2-methoxyethyl bromide) precedes 5'-O-DMT protection. Silver(I) oxide promotes regioselective 2'-O-alkylation due to chelation with the 3'-oxygen [4].
  • Transient Silyl Protection: Sterically hindered tert-butyldimethylsilyl (TBDMS) groups allow sequential protection: 5'-O-DMT installation → TBDMS cleavage (TBAF/AcOH) → 2'-O-functionalization. The TBDMS group exhibits 10–20× faster deprotection kinetics at O3' versus O2' in furanose rings [8].
  • Orthogonal Protection for Branching: 2'-O-(2-hydroxyethyl)uridine derivatives employ fluorenylmethoxycarbonyl (Fmoc) for the hydroxyethyl group, orthogonal to DMT. Post-synthetic Fmoc deprotection (20% piperidine/DMF) enables "Y"-shaped DNA branch synthesis [10].

Critical challenges include migration of acyl groups during prolonged ammonolysis and competitive reactions at C6 of uridine. Recent advances utilize allyl esters for carboxylates and Boc for imidazoles, cleavable via Pd(0) catalysis or mild acid, respectively [2].

Enzymatic Approaches for Site-Specific Incorporation into RNA

While chemical synthesis dominates DMT-uridine incorporation, enzymatic methods offer alternatives for long RNA sequences:

  • T7 RNA Polymerase Tolerance: Wild-type T7 RNA polymerase poorly incorporates 5'-O-DMT-uridine triphosphates due to steric clashes with the DMT group. Mutant polymerases (e.g., Y639F) show improved acceptance of bulky 5'-modified NTPs but still exhibit >50% reduced incorporation efficiency versus native NTPs [7].
  • Template Design: Hammerhead ribozymes engineered with substrate-complementary arms can ligate 5'-O-DMT-uridine-containing fragments, though yields remain moderate (40–60%) [7].
  • Kinase-Mediated 5'-Modification: Alternatively, T4 polynucleotide kinase transfers γ-[DMT]-ATP analogs to 5'-OH groups of synthetic RNA. This chemoenzymatic approach achieves quantitative DMT labeling but lacks internal site specificity [7].

Post-Synthetic Functionalization Techniques for Modified RNA Oligomers

Post-synthetic modification leverages reactive handles introduced via DMT-protected phosphoramidites:

  • Convertible Nucleoside Approach: 2'-Amino-2'-deoxyuridine phosphoramidites (synthesized from 5'-O-DMT-uridine precursors) allow post-synthetic amidation. After oligonucleotide assembly, the amino group reacts with activated esters (e.g., pentafluorophenyl urocanate) to install imidazole, carboxyl, or hydroxyl groups for catalytic RNA design [2] [7].
  • Disulfide-Directed Labeling: Thiol-modified uridine (from 5'-O-DMT-2'-S-acetyl precursors) enables disulfide exchange with fluorophores or spin labels. Reaction with 2,2'-dithiobis(5-nitropyridine) provides pyridyl disulfide intermediates for cysteine conjugation [7].
  • Click Chemistry: Alkyne-modified 5'-O-DMT-uridine phosphoramidites (introduced at C5) undergo Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) post-synthetically. This installs biotin, fluorophores (e.g., Cy3-azide), or polyethylene glycol chains with >95% efficiency [7].

Table 3: Post-Synthetic Functionalization Reactions of Modified Uridine

Reactive HandleConjugation PartnerConditionsApplication
2'-AminoNHS-ester of urocanic acidpH 8.5, DMSO/H₂O, 25°C, 2hSerine protease mimics
C5-AlkyneAzido-biotinCuSO₄/sodium ascorbate, 25°C, 1hAffinity probes
2'-ThiolMaleimide-PEGPBS buffer, pH 7.2, 37°C, 30minPEGylation for pharmacokinetics

Properties

CAS Number

81246-79-9

Product Name

5'-O-(4,4'-Dimethoxytrityl)uridine

IUPAC Name

1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C30H30N2O8

Molecular Weight

546.6 g/mol

InChI

InChI=1S/C30H30N2O8/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-26(34)27(35)28(40-24)32-17-16-25(33)31-29(32)36/h3-17,24,26-28,34-35H,18H2,1-2H3,(H,31,33,36)/t24-,26-,27-,28-/m1/s1

InChI Key

PCFSNQYXXACUHM-YULOIDQLSA-N

SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)O

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)O)O

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